Cas no 34544-64-4 (5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one)

5-(2-Phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one is a heterocyclic compound featuring an oxadiazolone core substituted with a phenylethyl group. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The oxadiazolone moiety is known for its stability and versatility, often serving as a key intermediate in synthetic chemistry. The phenylethyl substituent enhances lipophilicity, which may improve bioavailability in drug design. Its well-defined molecular framework allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in medicinal chemistry and material science research.
5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one structure
34544-64-4 structure
Product Name:5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
CAS No:34544-64-4
MF:C10H10N2O2
MW:190.198602199554
CID:919308
PubChem ID:287329
Update Time:2025-10-29

5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 5-(2-phenylethyl)-3h-1,3,4-oxadiazol-2-one
    • 5-(2-phenylethyl)-1,3,4-oxadiazol-2(3h)-one
    • 5-phenethyl-3H-[1,3,4]oxadiazol-2-one
    • AC1L674J
    • AC1Q6H59
    • AG-J-00897
    • AR-1G5095
    • CTK4H2558
    • NSC147105
    • 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one
    • NSC-147105
    • G40345
    • DTXSID00301887
    • CS-0231390
    • EN300-1081934
    • Z1206171716
    • 5-Phenethyl-1,3,4-oxadiazol-2(3H)-one
    • AKOS013513380
    • 34544-64-4
    • Inchi: 1S/C10H10N2O2/c13-10-12-11-9(14-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
    • InChI Key: ISDQJYLHCJZIIR-UHFFFAOYSA-N
    • SMILES: O1C(NN=C1CCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 190.0743
  • Monoisotopic Mass: 190.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 50.7Ų

Experimental Properties

  • Density: 1.27
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.609
  • PSA: 50.69
  • LogP: 1.14810

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Additional information on 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one

Comprehensive Overview of 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS No. 34544-64-4): Properties, Applications, and Research Insights

The compound 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one (CAS No. 34544-64-4) is a heterocyclic organic molecule featuring a unique 1,3,4-oxadiazole core. This structure is increasingly studied for its potential in pharmaceutical and material science applications. The presence of the phenylethyl moiety enhances its lipophilicity, making it a candidate for drug discovery targeting neurological and metabolic pathways. Researchers have explored its role as a bioactive scaffold, particularly in modulating enzyme activity or receptor binding.

In recent years, the demand for heterocyclic compounds like 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has surged due to their versatility in medicinal chemistry. A 2023 study highlighted its potential as a precursor for anti-inflammatory agents, aligning with the growing interest in non-opioid pain management solutions. The compound’s oxadiazolone ring also exhibits stability under physiological conditions, a trait valued in prodrug design.

From a synthetic perspective, CAS 34544-64-4 is often synthesized via cyclization reactions involving hydrazide intermediates. Optimized protocols using green chemistry principles (e.g., solvent-free conditions) have gained traction, reflecting the industry’s shift toward sustainable practices. Analytical techniques such as HPLC and NMR are critical for purity verification, ensuring compliance with pharmaceutical-grade standards.

The compound’s structure-activity relationship (SAR) has been a focal point in academic forums. For instance, modifications to the phenylethyl group can alter its affinity for GABAergic targets, a hot topic in neuropharmacology. Such insights address frequent search queries like “oxadiazole derivatives for CNS disorders” or “small molecules for enzyme inhibition,” bridging gaps between research and public interest.

Beyond therapeutics, 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one has niche applications in agrochemicals and functional materials. Its thermal stability makes it suitable for polymeric additives, while its electron-rich structure aids in OLED development—a trending area in renewable energy discussions. These multidisciplinary uses underscore its relevance in both high-impact journals and industrial patents.

Regulatory and safety profiles of CAS 34544-64-4 are well-documented, with no significant hazards under standard handling. This aligns with the increasing consumer demand for transparent chemical safety data. As synthetic methodologies evolve, the compound’s scalability remains a key challenge, often highlighted in queries like “cost-effective synthesis of oxadiazoles.”

In summary, 5-(2-phenylethyl)-2,3-dihydro-1,3,4-oxadiazol-2-one exemplifies the intersection of traditional organic chemistry and modern applications. Its adaptability to drug discovery, material science, and sustainable synthesis ensures its prominence in scientific literature and commercial pipelines alike.

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